molecular formula C9H9F2N B2707829 6,6-Difluoro-7,8-dihydro-5H-quinoline CAS No. 2408962-21-8

6,6-Difluoro-7,8-dihydro-5H-quinoline

Cat. No. B2707829
CAS RN: 2408962-21-8
M. Wt: 169.175
InChI Key: QYPFNVVVDNTKJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Fluorinated Quinolines have been synthesized using a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .


Chemical Reactions Analysis

The chemistry of quinoline derivatives is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Many of these methods employ α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .

Scientific Research Applications

Anion Receptors and Sensor Development

6,6-Difluoro-7,8-dihydro-5H-quinoline derivatives have been studied for their potential as neutral anion receptors. Fluorinated derivatives, like those based on difluoropyrrole, have shown enhanced affinities for anions such as fluoride, chloride, and dihydrogen phosphate. This increased affinity, particularly for dihydrogen phosphate, has been leveraged to develop compounds as naked-eye sensors for phosphate anion, indicating their potential in environmental and biological sensing applications (Anzenbacher et al., 2000).

Nucleophile Interaction Studies

Research has also focused on the interaction of polyfluorinated quinolines with sodium and potassium amides in liquid ammonia. Such studies help in understanding the nucleophile addition on the pyridine ring of quinolines and the subsequent chemical transformations, which are crucial in organic synthesis and medicinal chemistry (Gurskaya et al., 2012).

Nonlinear Optical (NLO) Research

Quinoline derivatives, including those fluorinated on the benzene moiety, have garnered interest in nonlinear optical (NLO) research. Their potential in biological and NLO research stems from their unique electronic and structural properties. Studies involving density functional theory (DFT) calculations have explored their optimized geometry, natural bond orbital analysis, and NLO properties, offering insights into their potential technological applications (Khalid et al., 2019).

Pharmaceutical Research

In the pharmaceutical domain, quinoline derivatives have been investigated for their cytotoxic activity against cancer cell lines. Research involving the synthesis and characterization of various quinoline derivatives, such as 5,8-quinolinedione with alkoxy groups, has shown promising results in terms of cytotoxicity, potentially leading to new therapeutic agents (Kadela et al., 2016).

Luminescence Studies

The luminescence properties of quinoline and its derivatives have been extensively studied, highlighting their potential in the development of organic light-emitting diodes (OLEDs) and other optical materials. Such studies offer insights into the photochemical behavior of these compounds, which is essential for designing functional materials for various optical applications (Anton & Moomaw, 1977).

properties

IUPAC Name

6,6-difluoro-7,8-dihydro-5H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-9(11)4-3-8-7(6-9)2-1-5-12-8/h1-2,5H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPFNVVVDNTKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=C1N=CC=C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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